molecular formula C15H17NO3 B8554931 2-Piperidinocarbonyl-7-methoxybenzofuran

2-Piperidinocarbonyl-7-methoxybenzofuran

Cat. No.: B8554931
M. Wt: 259.30 g/mol
InChI Key: MURBFTPXHKTPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidinocarbonyl-7-methoxybenzofuran is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at position 7 and a piperidinocarbonyl group at position 2. The benzofuran scaffold contributes aromatic stability and rigidity, while the substituents modulate electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C15H17NO3/c1-18-12-7-5-6-11-10-13(19-14(11)12)15(17)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9H2,1H3

InChI Key

MURBFTPXHKTPPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Compounds

Compound Name (CAS Number) Core Structure Substituents/Functional Groups Key Differences from Target Compound
This compound Benzofuran 7-methoxy, 2-piperidinocarbonyl Reference compound
4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride (1353974-08-9) Pyrimidine 4-methoxy, 6-(3-methylpiperazinyl), HCl salt Pyrimidine core (vs. benzofuran); piperazine (vs. piperidine); charged HCl salt
1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid (937606-76-3) Pyridine 5-nitro, 2-piperidine, 3-carboxylic acid Pyridine core (vs. benzofuran); nitro and carboxylic acid groups (vs. methoxy/amide)
2-Methoxy-5-thenoylpyridine (898786-14-6) Pyridine 2-methoxy, 5-thenoyl (thiophene carbonyl) Pyridine core (vs. benzofuran); thenoyl group (vs. piperidinocarbonyl)

Electronic and Steric Effects

  • Benzofuran vs. Pyrimidine derivatives, such as 1353974-08-9, may exhibit greater solubility due to nitrogen-rich cores .
  • Methoxy Group Positioning :
    Methoxy groups in all compounds increase lipophilicity. However, its position on benzofuran (7-position) versus pyridine (2- or 4-position) alters electronic effects on the ring system, influencing reactivity and intermolecular interactions.

Pharmacological Implications (Hypothetical)

  • Piperidine vs. Piperazine’s additional nitrogen in 1353974-08-9 could enhance hydrogen bonding but may increase metabolic instability .
  • Functional Group Diversity :
    The nitro group in 937606-76-3 introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference could impact redox activity or metabolic pathways .

Research Findings and Limitations

  • Gaps in Evidence: Direct pharmacological or physicochemical data for this compound are absent in the provided sources. Comparisons are inferred from structural analogs.
  • Synthetic Challenges : Benzofuran derivatives often require multi-step syntheses, whereas pyridine/pyrimidine analogs (e.g., 898786-14-6) may be more accessible commercially .

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